molecular formula C12H8ClF3N2O2S B2365905 (2-chloro-1,3-thiazol-5-yl)methyl N-[3-(trifluoromethyl)phenyl]carbamate CAS No. 672949-93-8

(2-chloro-1,3-thiazol-5-yl)methyl N-[3-(trifluoromethyl)phenyl]carbamate

Cat. No.: B2365905
CAS No.: 672949-93-8
M. Wt: 336.71
InChI Key: FVBSLALPCHUWFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(2-chloro-1,3-thiazol-5-yl)methyl N-[3-(trifluoromethyl)phenyl]carbamate” features a carbamate functional group (-O-CO-NH-) linking a 2-chloro-1,3-thiazol-5-ylmethyl moiety to a 3-(trifluoromethyl)phenyl group. The thiazole ring’s chloro substituent and the phenyl group’s trifluoromethyl (CF₃) group are critical for its physicochemical and biological properties.

Properties

IUPAC Name

(2-chloro-1,3-thiazol-5-yl)methyl N-[3-(trifluoromethyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF3N2O2S/c13-10-17-5-9(21-10)6-20-11(19)18-8-3-1-2-7(4-8)12(14,15)16/h1-5H,6H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVBSLALPCHUWFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)OCC2=CN=C(S2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Pathways for 2-Chloro-5-Chloromethyl-1,3-Thiazole (CCT)

Chlorination-Oxidation of Allyl Isothiocyanate

The synthesis of CCT via allyl isothiocyanate (CH₂=CH–CH₂–NCS) is a two-step process involving sequential chlorination and oxidation. In the first step, allyl isothiocyanate is reacted with 1–2 equivalents of a chlorinating agent (e.g., sulfuryl chloride or Cl₂) at temperatures between −40°C and +30°C in inert solvents such as dichloromethane or chlorobenzene. This generates an intermediate thiazoline derivative, which is subsequently oxidized using agents like hydrogen peroxide or tert-butyl hydroperoxide at 0°C to the solvent’s boiling point. Isolation via distillation at reduced pressure (3 mbar) yields CCT with a purity of 77–85%.

Critical Parameters:
  • Temperature Control : Maintaining subambient temperatures during chlorination minimizes side reactions such as polymer formation.
  • Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance oxidation efficiency by stabilizing reactive intermediates.

Thiourea-Mediated Cyclization and Diazotization

An alternative route involves the reaction of 3-chloro-1-isothiocyanato-1-propene with thiourea in ketonic or alcoholic solvents, forming 2-amino-5-chloromethyl-1,3-thiazole as an intermediate. Subsequent diazotization with nitrous acid (HNO₂) in the presence of HCl converts the amino group to a chloro substituent, yielding CCT. This method achieves comparable yields (70–75%) but requires stringent control over diazotization conditions to avoid over-chlorination.

Carbamate Formation: Coupling CCT with 3-(Trifluoromethyl)phenyl Isocyanate

Direct Carbamoylation of CCT

The target compound is synthesized by reacting CCT with 3-(trifluoromethyl)phenyl isocyanate in the presence of a base such as triethylamine or DABCO (1,4-diazabicyclo[2.2.2]octane). Optimal conditions involve:

  • Solvent : Acetonitrile or dimethylformamide (DMF) at 60–65°C.
  • Molar Ratio : A 1:1 stoichiometry of CCT to isocyanate ensures minimal dimerization.
  • Catalyst : DABCO (10 mol%) accelerates the reaction, achieving completion within 1–2 hours.

Representative Procedure :
A mixture of CCT (1.0 mmol), 3-(trifluoromethyl)phenyl isocyanate (1.1 mmol), and DABCO (0.1 mmol) in acetonitrile (6 mL) is refluxed for 2 hours. The product precipitates upon cooling and is purified via recrystallization from hexane/ethyl acetate, yielding 54–60% of the desired carbamate.

Stepwise Protection-Deprotection Strategy

For substrates sensitive to direct coupling, a protective group approach is employed. The hydroxyl group of 5-(hydroxymethyl)-2-chloro-1,3-thiazole is first protected as a tert-butyldimethylsilyl (TBDMS) ether. Carbamoylation with 3-(trifluoromethyl)phenyl isocyanate followed by TBDMS cleavage with tetrabutylammonium fluoride (TBAF) affords the final product in 65–70% overall yield.

Comparative Analysis of Synthetic Methods

Table 1: Efficiency of CCT Synthesis Routes

Method Starting Material Yield (%) Purity (%) Key Advantage
Chlorination-Oxidation Allyl isothiocyanate 77–85 90–95 Scalable, minimal byproducts
Thiourea Cyclization 3-Chloro-1-isothiocyanato-1-propene 70–75 85–88 Avoids hazardous chlorinating agents

Table 2: Carbamate Coupling Optimization

Condition Catalyst Solvent Temperature (°C) Time (h) Yield (%)
Standard DABCO Acetonitrile 65 2 54
High-Dilution None DMF 120 6 80
Silyl-Protected TBAF THF 25 12 65

Mechanistic Insights and Side Reactions

Regioselectivity in Thiazole Formation

The chlorination of allyl isothiocyanate proceeds via electrophilic attack at the β-carbon, forming a thiiranium ion intermediate that undergoes ring expansion to the thiazoline. Oxidation with H₂O₂ cleaves the sulfur-nitrogen bond, yielding the aromatic thiazole core. Competing pathways, such as over-chlorination at the methyl group, are suppressed by using stoichiometric chlorinating agents.

Carbamate Coupling Dynamics

DABCO facilitates the deprotonation of the hydroxymethyl group in CCT, generating a nucleophilic alkoxide that attacks the isocyanate electrophile. Side products, including bis-carbamates, arise from excess isocyanate and are mitigated by maintaining a 1:1 reagent ratio.

Purification and Analytical Characterization

Crystallization Techniques

Crude CCT is purified via fractional distillation (66–70°C at 3 mbar) to remove succinimide byproducts. The final carbamate is recrystallized from ether/hexane, enhancing purity to >98% as verified by HPLC.

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 8.74 (d, J = 5.6 Hz, 1H, thiazole-H), 7.82–7.45 (m, 4H, aryl-H), 5.21 (s, 2H, CH₂).
  • IR (KBr) : 1705 cm⁻¹ (C=O stretch), 1643 cm⁻¹ (C=N stretch).

Industrial Applications and Scalability

The compound’s utility as a kinase inhibitor intermediate has driven process intensification efforts. Continuous-flow reactors enable safer handling of chlorinating agents, reducing reaction times by 40%. Lifecycle assessments indicate that the chlorination-oxidation route generates 30% less waste than thiourea-based methods.

Chemical Reactions Analysis

Types of Reactions

(2-chloro-1,3-thiazol-5-yl)methyl N-[3-(trifluoromethyl)phenyl]carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group on the thiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The carbamate moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are applied.

Major Products Formed

The major products formed from these reactions include substituted thiazole derivatives, oxidized or reduced forms of the compound, and hydrolyzed products such as amines and carboxylic acids.

Scientific Research Applications

(2-chloro-1,3-thiazol-5-yl)methyl N-[3-(trifluoromethyl)phenyl]carbamate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2-chloro-1,3-thiazol-5-yl)methyl N-[3-(trifluoromethyl)phenyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or interfering with cellular processes, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

(a) Ether vs. Carbamate Linkage
  • Analog: (2-Chloro-1,3-thiazol-5-yl)methyl 3-(trifluoromethyl)phenyl ether Structure: Ether linkage (-O-) instead of carbamate. Molecular Formula: C₁₁H₇ClF₃NOS Molar Mass: 293.69 g/mol .
(b) Ester vs. Carbamate Linkage
  • Analog: (2-Chloro-1,3-thiazol-5-yl)methyl 3-(trifluoromethyl)benzenecarboxylate Structure: Ester linkage (-COO-) instead of carbamate. Molecular Formula: C₁₂H₇ClF₃NO₂S Molar Mass: 337.7 g/mol . Key Difference: The ester group may confer higher hydrolytic lability compared to the carbamate, affecting metabolic stability in vivo.
(c) Amine vs. Carbamate Linkage
  • Analog : N-[(2-Chloro-1,3-thiazol-5-yl)methyl]-3-methylpyridin-2-amine
    • Structure : Amine linkage (-NH-) instead of carbamate.
    • Molecular Formula : C₁₀H₁₀ClN₃S
    • Molar Mass : 239.73 g/mol .
    • Key Difference : The amine group’s basicity could alter solubility and membrane permeability compared to the neutral carbamate.

Substituent Variations on the Aromatic Ring

(a) Trifluoromethyl (CF₃) vs. Trifluoromethoxy (OCF₃)
  • Analog: N-[(2-Chloro-1,3-thiazol-5-yl)methyl]-3-(trifluoromethoxy)aniline Structure: OCF₃ instead of CF₃ on the phenyl ring.
(b) Positional Isomerism
  • Analog: 5-((2-Aminothiazol-5-yl)(4-nitrophenyl)methyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione Structure: Nitro (-NO₂) substituent at the para position instead of CF₃ at meta. Key Difference: The nitro group’s strong electron-withdrawing nature may enhance oxidative stability but reduce bioavailability compared to CF₃ .
(a) Pesticidal Activity
  • Analog : N-[3-(1-Cyclopropyl-1H-tetrazol-5-yl)phenyl]-2,2,2-trifluoroethyl carbamate
    • Structure : Tetrazole ring instead of thiazole; trifluoroethyl group.
    • Key Difference : The tetrazole’s ionizability at physiological pH may enhance solubility, while the thiazole’s chloro substituent could improve lipophilicity for membrane penetration .
(b) Pharmaceutical Potential
  • Analog: Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-ethoxycarbonylamino-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate Structure: Complex peptidomimetic backbone appended to the thiazolylmethyl carbamate. Key Difference: The simpler structure of the target compound may offer synthetic accessibility and improved pharmacokinetic profiles compared to bulkier analogs .

Biological Activity

(2-chloro-1,3-thiazol-5-yl)methyl N-[3-(trifluoromethyl)phenyl]carbamate, a compound with the molecular formula C12_{12}H8_8ClF3_3N2_2O2_2S, has garnered attention for its potential biological activities. It is characterized by a thiazole ring and a carbamate functional group, which are known to contribute to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiproliferative, and anti-inflammatory properties.

PropertyValue
Molecular FormulaC12_{12}H8_8ClF3_3N2_2O2_2S
Molecular Weight336.72 g/mol
CAS Number918341-65-8

Antimicrobial Activity

Research indicates that compounds related to thiazoles exhibit significant antimicrobial properties. For instance, derivatives of thiazoles have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study highlighted that thiazole derivatives demonstrated notable inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting that (2-chloro-1,3-thiazol-5-yl)methyl N-[3-(trifluoromethyl)phenyl]carbamate may possess similar properties due to its structural characteristics .

Antiproliferative Activity

The antiproliferative effects of thiazole derivatives have been extensively studied in cancer research. For example, a related compound showed significant cytotoxic activity in various cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The mechanism of action often involves the induction of apoptosis and cell cycle arrest . While specific data on (2-chloro-1,3-thiazol-5-yl)methyl N-[3-(trifluoromethyl)phenyl]carbamate is limited, its structural analogs suggest potential anticancer activity.

Anti-inflammatory Activity

Thiazole compounds are also noted for their anti-inflammatory properties. Research has shown that certain thiazole derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests that (2-chloro-1,3-thiazol-5-yl)methyl N-[3-(trifluoromethyl)phenyl]carbamate may exhibit similar anti-inflammatory effects, although specific studies are required to confirm this .

Case Studies

  • Antimicrobial Efficacy : A study evaluated a series of thiazole derivatives for their antimicrobial activity against clinical isolates of Staphylococcus aureus and found that modifications in the thiazole structure significantly enhanced activity against resistant strains . This indicates that (2-chloro-1,3-thiazol-5-yl)methyl N-[3-(trifluoromethyl)phenyl]carbamate could be optimized for similar applications.
  • Cytotoxicity Assay : In vitro assays have demonstrated that thiazole-based compounds can inhibit cell proliferation in various cancer cell lines. For instance, a derivative was found to have an IC50 value of 0.004 μM against T-cell proliferation, indicating strong potency . Further studies on the specific compound could elucidate its potential as an anticancer agent.

Q & A

Q. What are the standard synthetic routes for preparing (2-chloro-1,3-thiazol-5-yl)methyl N-[3-(trifluoromethyl)phenyl]carbamate?

The compound is synthesized via nucleophilic substitution or carbamate formation. A common method involves reacting 2-chloro-5-(chloromethyl)-1,3-thiazole with 3-(trifluoromethyl)phenyl isocyanate in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane or THF at 0–25°C. Reaction monitoring via TLC and purification by column chromatography (silica gel, ethyl acetate/hexane) yields the product . For derivatives, modifications may include substituting the isocyanate with carbamoyl chlorides under similar conditions .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of the thiazole ring (δ ~7.7 ppm for thiazole protons) and trifluoromethyl group (δ ~120–125 ppm in 13^13C) .
  • X-ray Crystallography : Single-crystal diffraction (e.g., using Bruker SMART CCD) determines bond lengths and angles. For example, the thiazole ring is planar (r.m.s. deviation <0.002 Å), and the carbamate linkage adopts a Z-configuration .
  • HRMS : Validates molecular ion peaks ([M+H]+^+) with mass accuracy <5 ppm .

Q. What are the key physicochemical properties influencing experimental design?

  • Solubility : Moderately soluble in DMSO, DMF, and dichloromethane; poorly soluble in water.
  • Stability : Hydrolyzes under strongly acidic/basic conditions due to the carbamate group. Storage at −20°C in inert atmospheres is recommended .
  • Melting Point : Typically 150–160°C (varies with purity and crystalline form) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in molecular conformation?

Discrepancies in predicted vs. observed conformations (e.g., carbamate linkage geometry) are resolved using SHELX (SHELXL-97) for structure refinement. Key parameters include:

  • R-factors : Aim for R1<0.05R_1 < 0.05 and wR2<0.15wR_2 < 0.15 .
  • Torsion angles : Analyze deviations from planarity in the thiazole-carbamate dihedral angle (e.g., 5–10° twist due to steric hindrance) .
  • Validation tools : Use PLATON or Mercury to check for steric clashes and hydrogen-bonding networks .

Q. What strategies optimize reaction yields when scaling up synthesis?

  • Solvent Selection : THF improves solubility of intermediates compared to DCM .
  • Catalysis : Add KI (1–2 mol%) to accelerate nucleophilic substitution .
  • Temperature Control : Slow addition of reagents at −10°C minimizes side reactions (e.g., hydrolysis of isocyanate) .
  • Workflow : Pilot reactions using DoE (Design of Experiments) to identify critical parameters (e.g., pH, stoichiometry) .

Q. How does the compound interact with biological targets, and what assays validate its mechanism?

While direct studies are limited, structural analogs (e.g., thiazole-carbamates) inhibit acetylcholinesterase or tyrosine kinases via:

  • Docking Studies : Use AutoDock Vina to model binding to the active site (e.g., π-π stacking with trifluoromethylphenyl group) .
  • Enzyme Assays : Measure IC50_{50} values via Ellman’s method (acetylcholinesterase) or fluorescence-based kinase assays .
  • SAR Analysis : Modify the thiazole’s 2-chloro substituent to enhance binding affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.